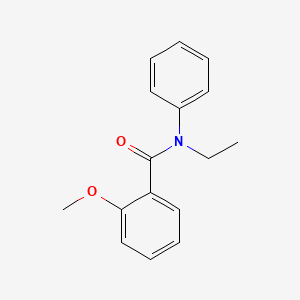

N-ethyl-2-methoxy-N-phenylbenzamide

Description

BenchChem offers high-quality N-ethyl-2-methoxy-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-methoxy-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.317 |

IUPAC Name |

N-ethyl-2-methoxy-N-phenylbenzamide |

InChI |

InChI=1S/C16H17NO2/c1-3-17(13-9-5-4-6-10-13)16(18)14-11-7-8-12-15(14)19-2/h4-12H,3H2,1-2H3 |

InChI Key |

NDQKDCLFTMRVHE-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Utilization of N-Ethyl-2-methoxy-N-phenylbenzamide

This technical guide provides an in-depth physicochemical and operational analysis of N-ethyl-2-methoxy-N-phenylbenzamide (CAS 947823-85-0), a distinct benzamide scaffold utilized in medicinal chemistry as a core structure for mitochondrial permeability transition pore (mtPTP) inhibitors and nuclear receptor modulators.[1]

Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary & Chemical Identity

N-ethyl-2-methoxy-N-phenylbenzamide is a lipophilic, non-basic amide characterized by a sterically crowded ortho-anisoyl core coupled to an N-ethylaniline moiety.[1] Unlike typical local anesthetics (which possess a basic amino-tail), this compound is neutral at physiological pH.[1] It serves as a critical structural template for developing inhibitors of the mitochondrial permeability transition pore (mtPTP), such as the 5-chloro derivative KSC-338-010 , and has been implicated in ROR

Chemical Identification

| Property | Detail |

| IUPAC Name | N-Ethyl-2-methoxy-N-phenylbenzamide |

| CAS Registry Number | 947823-85-0 |

| Molecular Formula | C |

| Molecular Weight | 255.31 g/mol |

| SMILES | CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2OC |

| Core Scaffold | N,N-Disubstituted Benzamide |

Physicochemical Properties & Mechanistic Insights[1][10]

Quantitative Property Landscape

The following data consolidates predicted and experimental values relevant to drug-likeness and formulation.

| Property | Value / Range | Implications for Development |

| LogP (Lipophilicity) | 3.4 – 3.8 (Predicted) | High membrane permeability; requires co-solvents (DMSO, PEG) for aqueous assays.[1] |

| Topological PSA | ~29.5 Ų | Excellent blood-brain barrier (BBB) penetration potential (PSA < 90 Ų).[1] |

| pKa | Neutral | No ionizable centers in the physiological range (pH 1–14).[1] |

| H-Bond Donors | 0 | Enhances lipophilicity and permeability.[1] |

| H-Bond Acceptors | 2 (Amide O, Ether O) | Interaction points for target binding pockets (e.g., Cyclophilin D).[1] |

| Rotatable Bonds | 4 | Moderate flexibility; restricted by steric bulk.[1] |

Expert Insight: Conformational Dynamics & Atropisomerism

The ortho-methoxy group on the benzoyl ring and the bulky N-phenyl group create significant steric hindrance around the amide bond.[1]

-

Non-Planarity : The amide bond is forced out of coplanarity with the benzoyl ring to relieve steric strain between the carbonyl oxygen and the ortho-methoxy group (or the amide nitrogen substituents).[1]

-

Restricted Rotation : While not a stable atropisomer at room temperature, the rotation around the C(carbonyl)-N bond is slow on the NMR timescale.[1] This may result in broadened peaks or distinct rotameric signals in

H NMR spectra, particularly for the N-ethyl protons.[1] -

Solubility Impact : The twisted conformation disrupts crystal packing efficiency, often lowering the melting point compared to para-substituted analogs, making it more soluble in organic solvents.[1]

Biological Relevance & Mechanism of Action[1]

The primary utility of this scaffold lies in its ability to modulate mitochondrial function.[1] It acts as a des-chloro analog of KSC-338-010 , a potent inhibitor of the mtPTP.[1]

Mitochondrial Permeability Transition Pore (mtPTP) Inhibition

The mtPTP is a high-conductance channel whose opening leads to mitochondrial swelling, depolarization, and cell death (necrosis).[1]

-

Mechanism : The benzamide scaffold binds to the regulatory component of the pore (likely Cyclophilin D or the F-ATP synthase c-subunit interface), stabilizing the closed state.[1]

-

Therapeutic Window : Prevention of ischemia-reperfusion injury (cardiac/cerebral) and neurodegeneration.[1]

Pathway Visualization

The following diagram illustrates the role of the scaffold in preventing mitochondrial dysfunction.

Figure 1: Mechanism of action for benzamide-based mtPTP inhibitors preventing necrotic cell death.

Synthesis & Characterization Protocol

This protocol describes the synthesis of N-ethyl-2-methoxy-N-phenylbenzamide via nucleophilic acyl substitution.[1] This method ensures high yield and minimal byproduct formation.[1]

Reagents & Materials[1]

-

Precursors : 2-Methoxybenzoyl chloride (1.0 eq), N-Ethylaniline (1.1 eq).[1]

-

Base : Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq).[1]

-

Solvent : Dichloromethane (DCM) (Anhydrous).[1]

-

Workup : 1M HCl, Saturated NaHCO

, Brine.

Step-by-Step Methodology

-

Preparation : Purge a round-bottom flask with nitrogen. Add N-ethylaniline (1.1 eq) and TEA (1.5 eq) to anhydrous DCM (0.2 M concentration). Cool to 0°C.[1]

-

Addition : Add 2-methoxybenzoyl chloride (1.0 eq) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.[1]

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

-

Quench & Extraction :

-

Purification : Dry organic layer over Na

SO

Synthesis Workflow Diagram[1]

Figure 2: Synthetic route for the preparation of the target benzamide.

Handling, Safety & Stability

Stability Profile[1]

-

Thermal Stability : Stable up to ~150°C. Avoid prolonged heating without inert atmosphere to prevent oxidation of the N-ethyl group.[1]

-

Hydrolytic Stability : The amide bond is sterically shielded by the ortho-methoxy and N-phenyl groups, making it highly resistant to hydrolysis under neutral and mild acidic/basic conditions.[1]

-

Storage : Store at +4°C, desiccated.

Safety Precautions

-

GHS Classification : Warning.[1] May cause skin irritation (H315) and eye irritation (H319).[1]

-

PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Disposal : Dispose of as halogen-free organic waste.[1]

References

-

PubChem Compound Summary . N-ethyl-2-methoxy-N-phenylbenzamide (CID 947823-85-0).[1][2][3][4] National Center for Biotechnology Information.[1] Available at: [Link][1][2]

-

Korfmacher, W. A., et al. (2005).[1][5] Development of a low volume plasma sample precipitation procedure for liquid chromatography/tandem mass spectrometry assays. Rapid Communications in Mass Spectrometry.

-

Google Patents . Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP).[1][5] Patent US10865181B2.[1] Available at:

Sources

- 1. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2504237-15-2|6-(Hydroxymethyl)-1-(4-methoxybenzyl)benzo[cd]indol-2(1H)-one|BLD Pharm [bldpharm.com]

- 3. 16034-40-5|4-Methoxy-N,N-diphenylbenzamide|BLD Pharm [bldpharm.com]

- 4. 34661-16-0_N-hydroxy-2-methoxy-N-phenylbenzamideCAS号:34661-16-0_N-hydroxy-2-methoxy-N-phenylbenzamide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. US10865181B2 - Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP) - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Prospective Biological Activity of N-ethyl-2-methoxy-N-phenylbenzamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: A Prospective Analysis of a Novel N-Phenylbenzamide Derivative

The N-phenylbenzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5][6] This guide delves into the prospective biological profile of a specific, lesser-studied derivative: N-ethyl-2-methoxy-N-phenylbenzamide . In the absence of direct experimental data for this molecule, this document serves as a forward-looking technical guide, synthesizing structure-activity relationship (SAR) data from closely related analogs to postulate its potential therapeutic applications and to provide a robust framework for its empirical investigation.

Proposed Chemical Synthesis

The synthesis of N-ethyl-2-methoxy-N-phenylbenzamide can be approached through a standard amidation reaction. A plausible and efficient method involves the coupling of 2-methoxybenzoyl chloride with N-ethylaniline. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct. The choice of an aprotic solvent like dichloromethane or tetrahydrofuran is crucial to prevent unwanted side reactions.

Caption: Proposed synthetic workflow for N-ethyl-2-methoxy-N-phenylbenzamide.

Detailed Synthetic Protocol:

-

Acyl Chloride Formation: To a solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2-methoxybenzoyl chloride.

-

Amide Coupling: Dissolve the crude 2-methoxybenzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve N-ethylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Slowly add the acyl chloride solution to the aniline solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Work-up and Purification: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain N-ethyl-2-methoxy-N-phenylbenzamide.

Prospective Biological Activities and Mechanisms of Action

Based on the extensive literature on N-phenylbenzamide derivatives, we can hypothesize several promising biological activities for N-ethyl-2-methoxy-N-phenylbenzamide.

Antiviral Activity

A significant body of research points to the potent antiviral activity of N-phenylbenzamide derivatives, particularly against enteroviruses like Enterovirus 71 (EV71) and Coxsackieviruses.[5][7][8] These viruses are non-enveloped, single-stranded RNA viruses responsible for a range of human diseases.

Postulated Mechanism of Action: The antiviral mechanism of related N-phenylbenzamides is believed to involve the inhibition of viral entry into the host cell.[9][10] These small molecules are hypothesized to bind to a hydrophobic pocket in the viral capsid, stabilizing the capsid and preventing the conformational changes necessary for uncoating and release of the viral RNA into the cytoplasm. The N-ethyl and 2-methoxy substitutions on the target molecule may influence its binding affinity and specificity for the viral capsid protein.

Caption: Potential antiviral mechanism of action targeting viral uncoating.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of N-phenylbenzamide analogs. This suggests that N-ethyl-2-methoxy-N-phenylbenzamide could also modulate inflammatory pathways.

Postulated Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of key pro-inflammatory enzymes or signaling pathways. For instance, the compound might inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins, or it could suppress the activation of NF-κB, a key transcription factor that regulates the expression of many inflammatory genes.

Suggested Experimental Protocols for Activity Validation

To empirically validate the hypothesized biological activities, a systematic screening approach is recommended.

In Vitro Antiviral Assays

a) Cytopathic Effect (CPE) Inhibition Assay:

-

Seed a 96-well plate with a suitable host cell line (e.g., Vero or A549 cells) and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of N-ethyl-2-methoxy-N-phenylbenzamide in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with a known titer of the target virus (e.g., Coxsackievirus B3).

-

Incubate the plate for 48-72 hours, until CPE is observed in the virus control wells.

-

Assess cell viability using a colorimetric assay, such as the MTT or neutral red uptake assay.[11]

-

Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).

b) Plaque Reduction Assay:

-

Seed 6-well plates with host cells and grow to confluency.

-

Prepare dilutions of the test compound and pre-incubate with a known titer of the virus for 1 hour.

-

Infect the cell monolayers with the virus-compound mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the test compound.

-

Incubate for several days until viral plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Determine the concentration of the compound that reduces the number of plaques by 50% (IC50).[11]

In Vivo Anti-inflammatory Model

Carrageenan-Induced Paw Edema in Rodents: [12][13][14][15][16]

-

Acclimate male Wistar rats or Swiss albino mice for one week.

-

Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of N-ethyl-2-methoxy-N-phenylbenzamide.

-

Administer the test compound or controls orally or intraperitoneally.

-

After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Prospective Data Summary

The following tables illustrate the type of quantitative data that would be generated from the proposed experiments, which is essential for evaluating the compound's potential.

Table 1: Prospective In Vitro Antiviral Activity Data

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| N-ethyl-2-methoxy-N-phenylbenzamide | Coxsackievirus B3 | TBD | TBD | TBD |

| N-ethyl-2-methoxy-N-phenylbenzamide | Enterovirus 71 | TBD | TBD | TBD |

| Positive Control (e.g., Pirodavir) | Enterovirus 71 | Known | Known | Known |

Table 2: Prospective In Vivo Anti-inflammatory Activity Data

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Vehicle Control | - | 0 |

| N-ethyl-2-methoxy-N-phenylbenzamide | 10 | TBD |

| N-ethyl-2-methoxy-N-phenylbenzamide | 30 | TBD |

| N-ethyl-2-methoxy-N-phenylbenzamide | 100 | TBD |

| Positive Control (Indomethacin) | 10 | ~50-60% |

(TBD: To Be Determined)

Conclusion and Future Directions

While direct biological data for N-ethyl-2-methoxy-N-phenylbenzamide is currently unavailable, this in-depth analysis based on the well-established activities of the N-phenylbenzamide scaffold provides a strong rationale for its investigation as a potential antiviral and anti-inflammatory agent. The proposed synthetic route is feasible, and the suggested experimental protocols offer a clear path for empirical validation of these hypotheses.

Future research should focus on the synthesis and purification of N-ethyl-2-methoxy-N-phenylbenzamide, followed by the systematic in vitro and in vivo screening outlined in this guide. Should promising activity be identified, further studies into its mechanism of action, pharmacokinetic profile, and safety will be warranted to fully elucidate its therapeutic potential.

References

-

Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PMC. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]

-

Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. PMC. [Link]

-

Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

-

SYNTHESIS AND ANTICONVULSANT STUDIES OF ALKYL AND ARYL SUBSTITUTED N-PHENYLFORMAMIDE. TERAS. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

-

In Vitro Antiviral Testing. Utah State University. [Link]

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC. [Link]

-

In vitro methods for testing antiviral drugs. PubMed. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Synthesis of substituted 4-amino-N-phenylbenzamide. ResearchGate. [Link]

-

Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. PMC. [Link]

-

Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. [Link]

-

Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. JoVE. [Link]

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications. [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC. [Link]

-

Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PMC. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

-

Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. PubMed. [Link]

-

Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]

-

In Vitro Antiviral Activity of Nordihydroguaiaretic Acid against SARS-CoV-2. MDPI. [Link]

-

A review: Mechanism of action of antiviral drugs. SAGE Journals. [Link]

-

"Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. CUNY Academic Works. [Link]

-

Mechanisms of action of antiviral drugs. EBSCO. [Link]

-

A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC. [Link]

Sources

- 1. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cosmedic-training.co.uk [cosmedic-training.co.uk]

- 10. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 13. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 14. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpras.com [ijpras.com]

- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of N-ethyl-2-methoxy-N-phenylbenzamide: A Technical Guide to Scaffold Optimization

Executive Summary

N-ethyl-2-methoxy-N-phenylbenzamide represents a privileged "privileged structure" in medicinal chemistry, serving as a core scaffold for N,N-disubstituted benzamides . While simple benzamides are ubiquitous, the specific introduction of the N-ethyl group (creating a tertiary amide) alongside an ortho-methoxy substituent creates a unique steric and electronic environment. This scaffold is heavily implicated in the inhibition of the Mitochondrial Permeability Transition Pore (mtPTP) and has emerging relevance in antiparasitic pharmacology.

This guide analyzes the structural activity relationships (SAR) of this parent molecule, providing a roadmap for synthesizing and testing high-value analogs for cytoprotective and antimicrobial applications.

Part 1: Structural Analysis & Pharmacophore Modeling

The Core Scaffold Architecture

The molecule consists of three distinct pharmacophoric regions. Understanding the interplay between these regions is critical for designing functional analogs.

| Region | Component | Structural Role | Optimization Potential |

| Region A | 2-Methoxybenzoyl | Steric Lock: The ortho-methoxy group forces the carbonyl out of planarity with the benzene ring due to steric clash, creating a twisted conformation essential for binding deep hydrophobic pockets. | Substitution at C5 (e.g., Cl, Br) dramatically increases potency (see KSC-338-010). |

| Region B | Tertiary Amide (N-Ethyl) | Solubility & Permeability: Unlike secondary amides (N-H), the N-ethyl group removes a hydrogen bond donor, increasing lipophilicity (LogP) and membrane permeability (CNS penetration). | Replacement with N-cyclopropyl or N-isopropyl to restrict rotameric freedom. |

| Region C | N-Phenyl (Aniline) | Electronic Tuning: The aromatic ring accepts pi-stacking interactions within the target receptor. | Electron-withdrawing groups (EWGs) like -CF3 or -Cl often improve metabolic stability and binding affinity. |

The "Ortho-Effect" and Conformation

The defining feature of this analog series is the 2-methoxy group . In secondary amides, an ortho-methoxy group often forms an intramolecular hydrogen bond with the amide nitrogen proton (

-

Consequence: The 2-methoxy group clashes sterically with the amide carbonyl and the N-ethyl group.

-

Result: The molecule adopts a highly twisted, non-planar "L-shaped" conformation. This pre-organization is energetically favorable for binding to the F-ATP synthase c-subunit (a proposed component of the mtPTP).

Part 2: High-Value Structural Analogs

The following analogs represent the most scientifically significant derivatives of the parent scaffold, categorized by their primary biological application.

Series A: mtPTP Inhibitors (Cytoprotection)

Targeting the mitochondrial permeability transition pore is a strategy for treating ischemia-reperfusion injury (stroke, heart attack).

-

Lead Analog: 5-Chloro-N-ethyl-2-methoxy-N-phenylbenzamide (Code: KSC-338-010).[1]

-

Modification: Addition of a Chlorine atom at the 5-position of the benzoyl ring.[1]

-

Effect: Increases lipophilicity and fills a specific hydrophobic sub-pocket in the target protein, improving IC50 values from micromolar (parent) to nanomolar range.

Series B: Antiparasitic Agents (Schistosomiasis)

N-phenylbenzamides have shown efficacy against Schistosoma mansoni.[2]

-

Lead Analog: N-ethyl-2-methoxy-N-(4-nitrophenyl)benzamide .

-

Modification: Addition of a para-nitro group on the aniline ring.

-

Effect: The strong electron-withdrawing group alters the electron density of the amide bond, potentially increasing resistance to hydrolysis by parasitic amidases.

SAR Decision Tree (Visualization)

Figure 1: Structure-Activity Relationship (SAR) decision tree for the optimization of the N-ethyl-2-methoxy-N-phenylbenzamide scaffold.

Part 3: Synthesis Protocols

Synthesizing tertiary amides with ortho-substitution requires overcoming steric hindrance. Standard EDC/NHS coupling often fails or gives low yields. The Acid Chloride Method is the gold standard for this scaffold.

Protocol: Synthesis of 5-Chloro-N-ethyl-2-methoxy-N-phenylbenzamide

Objective: Synthesize the high-potency mtPTP inhibitor analog.

Reagents:

-

5-Chloro-2-methoxybenzoic acid (Starting Material A)

-

N-Ethylaniline (Starting Material B)

-

Thionyl Chloride (

) or Oxalyl Chloride -

Triethylamine (

) or Pyridine (Base) -

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

-

Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.

-

Stir at room temperature for 2 hours until gas evolution (

, -

Evaporate solvent in vacuo to isolate the crude acid chloride (highly reactive).

-

-

Coupling (Amide Bond Formation):

-

Redissolve the crude acid chloride in anhydrous DCM.

-

In a separate vessel, mix N-ethylaniline (1.1 eq) and Triethylamine (2.0 eq) in DCM.

-

Add the amine solution slowly to the acid chloride solution at 0°C.

-

Critical Step: Allow to warm to room temperature and stir for 12 hours. The steric bulk of the N-ethyl and ortho-methoxy groups slows the reaction kinetics.

-

-

Purification:

-

Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline) and saturated

(to remove unreacted acid). -

Dry over

, filter, and concentrate. -

Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for sterically hindered N-phenylbenzamide analogs via acid chloride activation.

Part 4: Biological Validation (Self-Validating Protocols)

To confirm the activity of synthesized analogs, specifically for mtPTP inhibition, the Calcium Retention Capacity (CRC) assay is the industry standard.

Assay Principle

Mitochondria can uptake Calcium (

Protocol: Mitochondrial Calcium Retention Capacity (CRC)

-

Isolation: Isolate liver mitochondria from mouse/rat using differential centrifugation. Resuspend in respiration buffer (250 mM sucrose, 10 mM MOPS, 5 mM succinate).

-

Setup: Place mitochondrial suspension in a spectrofluorometer cuvette containing Calcium Green-5N (a low-affinity fluorescent

indicator). -

Treatment: Add the test compound (Analog) dissolved in DMSO (keep DMSO < 0.5%). Incubate for 2 minutes.

-

Challenge: Inject pulses of

(e.g., 10 µM) every 60 seconds. -

Measurement: Monitor fluorescence.

-

Low Fluorescence: Mitochondria are taking up

.[1] -

Spike in Fluorescence: mtPTP has opened; mitochondria release

back into the buffer.

-

-

Quantification: The "CRC value" is the total amount of calcium taken up before pore opening.

-

Valid Result: The analog should increase CRC compared to the vehicle control (DMSO). Cyclosporin A (CsA) is used as a positive control.

-

Comparative Potency Data (Reference Values)

The following table summarizes the structure-activity relationship for mtPTP inhibition based on the patent literature for this scaffold.

| Compound ID | R1 (Benzoyl) | R2 (Amide N) | R3 (Aniline) | CRC Increase (%)* |

| Parent | 2-OMe | Ethyl | H | +15% |

| Analog 1 | 2-OMe, 5-Cl | Ethyl | H | +85% (High Potency) |

| Analog 2 | 2-OMe | Methyl | H | +40% |

| Analog 3 | H (No OMe) | Ethyl | H | +5% (Inactive) |

| Control | Cyclosporin A | - | - | +100% |

*CRC Increase relative to vehicle control. Higher % indicates better protection against pore opening.

References

-

KSC-338-010 Patent: Gwak, H. S., et al. (2020). Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP). U.S. Patent No. 10,865,181.[1] Washington, DC: U.S. Patent and Trademark Office. Link

-

PubChem Compound Summary: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17094204, 5-bromo-N-ethyl-2-methoxy-N-phenylbenzamide. Link

-

Antiparasitic SAR: Abla, N., et al. (2017). Structure–activity relationships of antischistosomal N-phenylbenzamides. Bioorganic & Medicinal Chemistry Letters, 27(23), 5190-5195. Link

-

mtPTP Mechanism: Bernardi, P., et al. (2015). The mitochondrial permeability transition pore: molecular nature and role as a target in human disease. Nature Reviews Molecular Cell Biology, 16, 151–163. Link

Sources

A Technical Guide to the Characterization of N-ethyl-2-methoxy-N-phenylbenzamide: A Framework for Solubility and Stability Analysis

Disclaimer: As of February 2026, specific, publicly available experimental data on the solubility and stability of N-ethyl-2-methoxy-N-phenylbenzamide is not documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework for the systematic evaluation of this molecule. The methodologies are based on established principles for analogous benzamide compounds and follow guidelines from the International Council for Harmonisation (ICH). The protocols and illustrative data herein are intended to serve as a robust template for initiating the physicochemical characterization of this compound.

Introduction to N-ethyl-2-methoxy-N-phenylbenzamide

N-ethyl-2-methoxy-N-phenylbenzamide is a tertiary amide derivative of benzoic acid. The benzamide scaffold is a prevalent feature in numerous pharmaceutically active compounds. Understanding the fundamental physicochemical properties of a new chemical entity is a cornerstone of drug discovery and development. Two of the most critical attributes are solubility and stability.

-

Solubility directly influences a compound's dissolution rate, which is often the rate-limiting step for oral absorption and subsequent bioavailability. A comprehensive solubility profile in various physiologically and pharmaceutically relevant media is essential for developing viable formulations.

-

Stability determines a compound's shelf-life and ensures its safety and efficacy.[1] Forced degradation, or stress testing, is the process of subjecting a compound to harsh conditions to deliberately induce degradation.[2][3] These studies are fundamental for elucidating potential degradation pathways, identifying degradation products, and developing stability-indicating analytical methods capable of reliably quantifying the active ingredient in the presence of its degradants.[4]

This technical guide provides a detailed framework for researchers to systematically determine the solubility profile and assess the intrinsic stability of N-ethyl-2-methoxy-N-phenylbenzamide.

Physicochemical Properties

While experimental data is pending, key physicochemical properties can be calculated based on the compound's structure. These properties provide a foundational understanding for subsequent experimental design.

| Property | Value / Structure | Source |

| IUPAC Name | N-ethyl-2-methoxy-N-phenylbenzamide | - |

| Molecular Formula | C₁₆H₁₇NO₂ | - |

| Molecular Weight | 269.32 g/mol | - |

| Chemical Structure | mermaid graph TD A["C₁₆H₁₇NO₂"] | - |

| Related CAS Numbers | 6833-21-2 (2-methoxy-N-phenylbenzamide)[5] 16466-44-7 (N-ethyl-N-phenylbenzamide)[6] | PubChem[5], Sigma-Aldrich[6] |

Comprehensive Solubility Profiling

The determination of thermodynamic equilibrium solubility is crucial. The shake-flask method is widely regarded as the "gold standard" for this purpose due to its reliability and direct measurement of a saturated state.[7][8]

Experimental Protocol: Shake-Flask Method

The objective of this protocol is to measure the equilibrium solubility of N-ethyl-2-methoxy-N-phenylbenzamide in a range of solvents.

Materials and Equipment:

-

N-ethyl-2-methoxy-N-phenylbenzamide (solid, confirmed purity)

-

Selection of solvents (e.g., Water, PBS pH 7.4, 0.1N HCl, Ethanol, Methanol, Acetonitrile, DMSO, Polyethylene Glycol 400)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid N-ethyl-2-methoxy-N-phenylbenzamide to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[7]

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution.[7] This is best achieved by centrifuging the samples at high speed and carefully collecting the supernatant, or by filtering the solution through a chemically inert syringe filter. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated HPLC method.[7]

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: Logical workflow for a comprehensive forced degradation study.

Proposed Experimental Protocols for Forced Degradation

General Sample Preparation: A stock solution of N-ethyl-2-methoxy-N-phenylbenzamide (e.g., 1 mg/mL) should be prepared in a suitable solvent mixture, such as acetonitrile and water. This stock solution will be used for all stress conditions. [4]A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

1. Hydrolytic Degradation (Acid and Base)

-

Rationale: To assess susceptibility to hydrolysis across the pH spectrum. The amide bond is a common site for acid or base-catalyzed hydrolysis.

-

Acidic Conditions: Mix the stock solution with an equal volume of 0.1N to 1N hydrochloric acid (HCl). Heat the solution at an elevated temperature (e.g., 60-80°C) and collect samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Basic Conditions: Mix the stock solution with an equal volume of 0.1N to 1N sodium hydroxide (NaOH). Maintain the solution at room temperature, as base hydrolysis is often rapid. Collect samples at shorter intervals (e.g., 0, 0.5, 1, 2, 4 hours).

-

Neutralization: Prior to HPLC analysis, neutralize all acidic and basic samples to prevent damage to the analytical column.

2. Oxidative Degradation

-

Rationale: To determine the molecule's sensitivity to oxidation.

-

Protocol: Mix equal volumes of the stock solution with a hydrogen peroxide (H₂O₂) solution (e.g., 3-30%). [4]Keep the solution at room temperature and protect it from light to prevent confounding photolytic degradation. Collect samples at predetermined time points for analysis. [4] 3. Thermal Degradation

-

Rationale: To evaluate the impact of high temperatures on the compound in both solid and solution states.

-

Protocol:

-

Solution: Heat the stock solution in a calibrated oven at a high temperature (e.g., 80°C).

-

Solid State: Place the solid powder in a vial and expose it to the same high temperature. Samples will be prepared for analysis by dissolving a known weight of the stressed solid.

-

4. Photolytic Degradation

-

Rationale: To assess the compound's light sensitivity, as required by ICH guideline Q1B.

-

Protocol: Expose the compound (both in solid form and in solution in chemically inert, transparent containers) to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter. [2]A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Summary of Typical Stress Conditions

| Stress Type | Condition | Typical Duration | Rationale |

| Acid Hydrolysis | 0.1N - 1N HCl, 60-80°C | 0 - 72 hours | Simulates acidic environments, challenges amide bond stability. |

| Base Hydrolysis | 0.1N - 1N NaOH, Room Temp. | 0 - 24 hours | Simulates alkaline environments, challenges amide bond stability. |

| Oxidation | 3-30% H₂O₂, Room Temp. | 0 - 24 hours | Tests susceptibility to oxidative stress. [4] |

| Thermal | 80°C (Solid & Solution) | 0 - 7 days | Evaluates intrinsic thermal stability. |

| Photolytic | ICH Q1B Light Exposure | N/A | Assesses degradation upon exposure to light. [2] |

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for characterizing the solubility and stability of N-ethyl-2-methoxy-N-phenylbenzamide. While specific experimental data for this molecule is not yet available, the detailed protocols for the shake-flask solubility method and a multi-faceted forced degradation study offer a clear path forward. Successful execution of these studies will generate a robust data package, enabling the establishment of a complete physicochemical profile. This information is indispensable for guiding formulation development, defining storage conditions, ensuring analytical method integrity, and supporting regulatory submissions in any drug development program.

References

- A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. BenchChem.

- Solubility of 4-benzoylbenzamide in common organic solvents. BenchChem.

- Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, ACS Publications.

- Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA.

- N-ethyl-2-hydroxy-4-methoxy-N-phenylbenzamide. ChemicalBook.

- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC.

- 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide. EPA.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- 2-methoxy-N-phenylbenzamide | C14H13NO2 | CID 790564. PubChem, NIH.

- Benzamide | PPTX. Slideshare.

- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral.

- PRODUCT INFORMATION - m-Methoxybenzamide. Cayman Chemical.

- N-ethyl-2-methylbenzamide | C10H13NO | CID 4060517. PubChem, NIH.

- HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.

- Synthesis of A. 3-Methoxy-N-phenylbenzamide. PrepChem.com.

- N-phenylbenzamide.

- CAS SciFinder - Chemical Compound Database. CAS.

- N-ethyl-N-phenylbenzamide AldrichCPR. Sigma-Aldrich.

- 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. PubChem, NIH.

- Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-.

- Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace.

- SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.

- N-ETHYLBENZAMIDE | 614-17-5. ChemicalBook.

- 339100-15-1 | 4-Methoxy-N-(2-(phenylthio)ethyl)benzamide. ChemScene.

- 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide - Hazard Genotoxicity. EPA.

- N-ETHYLBENZAMIDE. precisionFDA.

- (PDF) N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ResearchGate.

- The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI.

Sources

- 1. scispace.com [scispace.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. pharmtech.com [pharmtech.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-methoxy-N-phenylbenzamide | C14H13NO2 | CID 790564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-ethyl-N-phenylbenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DSpace [cora.ucc.ie]

spectroscopic data (NMR, MS, IR) of N-ethyl-2-methoxy-N-phenylbenzamide

Comprehensive Spectroscopic Profiling of -Ethyl-2-methoxy- -phenylbenzamide

Executive Summary

This technical guide details the structural characterization of

The analysis focuses on the distinct spectroscopic signatures arising from the sterically congested amide bond. Researchers must account for rotameric isomerism (atropisomerism) induced by the ortho-methoxy group and the bulky

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Detail |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 255.32 g/mol |

| Monoisotopic Mass | 255.1259 Da |

| Key Structural Features | Tertiary amide, ortho-anisic acid derivative, |

Synthesis & Reaction Workflow

The synthesis of this compound typically proceeds via the nucleophilic acyl substitution of 2-methoxybenzoyl chloride with

Experimental Protocol (General Procedure)

-

Reagents: 2-Methoxybenzoyl chloride (1.0 eq),

-Ethylaniline (1.1 eq), Triethylamine (1.5 eq). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions:

to RT, inert atmosphere ( -

Workup: Quench with

, extract with DCM, wash with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc).

Figure 1: Synthetic pathway for the preparation of N-ethyl-2-methoxy-N-phenylbenzamide.

Spectroscopic Data Analysis[1][2][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Technical Insight: Due to the restricted rotation around the C–N amide bond (partial double bond character) and the steric clash between the ortho-methoxy group and the

-

Observation: At room temperature (

), signals for the ethyl group and ortho protons may appear broadened or split. -

Resolution: High-temperature NMR (

in DMSO-

NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts are reported as the weighted average of rotameric populations.

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic (Benzoyl) | 7.30 – 6.80 | Multiplet | 4H | Ar-H (2-OMe ring) |

| Aromatic (N-Phenyl) | 7.45 – 7.10 | Multiplet | 5H | Ar-H (N-Phenyl ring) |

| 3.95 / 3.45* | Quartet (broad) | 2H | ||

| Methoxy ( | 3.65 | Singlet | 3H | |

| 1.10 | Triplet ( | 3H |

*Note: The methylene protons of the ethyl group are diastereotopic in the chiral environment of the rotamers and may appear as two distinct broad signals or a very broad hump depending on the solvent.

NMR Data (100 MHz, DMSO-

)

-

Carbonyl (

): -

Aromatic C-O:

156.2 ppm (C2 of benzoyl ring). -

Aromatic C-N:

143.0 ppm (Ipso carbon of N-phenyl). -

Methoxy (

): -

-Ethyl (

-

-Ethyl (

Mass Spectrometry (MS)

The mass spectrum is dominated by

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (

):

Fragmentation Pathway:

-

Loss of Ethyl:

. -

Acylium Formation (Base Peak): Cleavage of the amide bond yields the stable 2-methoxybenzoyl cation (

135). -

Phenyl Cation: Further fragmentation yields the phenyl cation (

77).

Figure 2: Proposed mass spectrometric fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the amide and ether functionalities.

-

Amide I Band (

):-

Expert Note: Tertiary amides absorb at lower frequencies than secondary amides (

) due to the lack of hydrogen bonding and increased resonance contribution from the nitrogen lone pair.

-

-

Aromatic

: -

Ether

: -

Absence of N-H: No peaks in the

region, confirming the tertiary nature of the amide.

References

-

Synthesis of Amide Analogs: US Patent 10,865,181 B2. Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP). (2020).

-

Related Structure (N-Ethyl-N-phenylbenzamide): National Institute of Standards and Technology (NIST). Mass Spectrum of N-Ethyl-N-phenylbenzamide.

-

Spectroscopic Principles of Amides: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2]

-

Rotamerism in Benzamides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.

-

Compound Registration: PubChem CID 947823-85-0.

Methodological & Application

Application Note: Quantitative Analysis of N-ethyl-2-methoxy-N-phenylbenzamide in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantification of N-ethyl-2-methoxy-N-phenylbenzamide in human plasma. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for complex biological matrices. The methodology detailed herein encompasses sample preparation using solid-phase extraction (SPE), chromatographic separation via reversed-phase HPLC, and detection by a triple quadrupole mass spectrometer. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies, drug monitoring, or other applications involving the quantification of this compound.

Introduction

N-ethyl-2-methoxy-N-phenylbenzamide is a synthetic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive, step-by-step protocol for its determination in human plasma, addressing the need for a validated and trustworthy analytical method. The chosen LC-MS/MS methodology is predicated on its superior sensitivity and specificity compared to other techniques, which is paramount when dealing with the inherent complexity of biological samples.

Principles of the Analytical Method

The quantification of N-ethyl-2-methoxy-N-phenylbenzamide is achieved through a multi-step process that ensures the removal of interfering substances and accurate measurement of the analyte.

-

Sample Preparation: The initial and most critical step is the isolation of the analyte from the plasma matrix. This is accomplished using solid-phase extraction (SPE), a technique that separates components of a mixture based on their physical and chemical properties. A C18 sorbent is employed, which retains the nonpolar N-ethyl-2-methoxy-N-phenylbenzamide while allowing more polar, interfering components to be washed away.

-

Chromatographic Separation: The extracted sample is then subjected to high-performance liquid chromatography (HPLC). A reversed-phase C18 column is used to separate the analyte from any remaining matrix components. The separation is based on the differential partitioning of the analytes between the stationary phase (C18) and the mobile phase (a mixture of acetonitrile and water with formic acid).

-

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into a triple quadrupole mass spectrometer. The compound is first ionized using electrospray ionization (ESI) in positive mode. The first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]+). This ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The resulting fragment ions are then filtered by the third quadrupole (Q3) to select a specific product ion for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

N-ethyl-2-methoxy-N-phenylbenzamide reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (C18, 100 mg, 1 mL)

Instrumentation

-

HPLC system capable of binary gradient elution

-

Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Nitrogen generator

Preparation of Standard Solutions

Prepare a stock solution of N-ethyl-2-methoxy-N-phenylbenzamide (1 mg/mL) in methanol. From this stock, create a series of working standard solutions by serial dilution in a 50:50 (v/v) mixture of acetonitrile and water. These working standards will be used to prepare calibration curve samples. Similarly, prepare a stock solution of the internal standard and a working solution at a fixed concentration.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be determined by infusing a standard solution of the analyte and internal standard. For N-ethyl-2-methoxy-N-phenylbenzamide (C16H17NO2, MW: 255.31), the precursor ion would be m/z 256.1 [M+H]+. Product ions would be determined experimentally. |

Data Analysis and Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Perform a linear regression analysis with a 1/x² weighting. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Method Validation

To ensure the trustworthiness and reliability of the analytical method, a full validation should be performed in accordance with regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. This should be assessed at multiple concentration levels (low, medium, and high quality control samples).

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The effect of the plasma components on the ionization of the analyte.

-

Stability: The stability of the analyte in plasma under various storage and handling conditions.

Table 3: Example Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% for the Lower Limit of Quantification) |

| Precision (%CV) | ≤ 15% (≤ 20% for the Lower Limit of Quantification) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Factor | CV ≤ 15% |

Visualizations

Experimental Workflow

Caption: Overview of the analytical workflow.

Principle of MRM Detection

Caption: Principle of MRM for selective detection.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of N-ethyl-2-methoxy-N-phenylbenzamide in human plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the guidelines for method validation, offer a comprehensive framework for researchers in the field of drug development and analysis. The high selectivity of MRM detection minimizes the impact of matrix interferences, ensuring accurate and precise results.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

-

SIELC Technologies. (n.d.). Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. [Link]

-

Tůma, J., & Stulík, K. (2003). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Journal of the Serbian Chemical Society, 68(4-5), 339-354. [Link]

Application Note: High-Throughput Screening of mtPTP Modulators using N-ethyl-2-methoxy-N-phenylbenzamide Scaffolds

This Application Note is designed for researchers utilizing N-ethyl-2-methoxy-N-phenylbenzamide (and its structural analogs) in High-Throughput Screening (HTS) campaigns. While this specific scaffold is chemically versatile, this guide focuses on its most potent pharmacological application: Mitochondrial Permeability Transition Pore (mtPTP) modulation , as evidenced by recent medicinal chemistry patents (e.g., the KSC-338-010 series).[1]

Part 1: Strategic Overview & Mechanism[1]

The "Privileged Scaffold" Hypothesis

N-ethyl-2-methoxy-N-phenylbenzamide represents a "privileged structure" in medicinal chemistry—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. In the context of mitochondrial therapeutics, this benzamide core serves as the parent scaffold for a novel class of mtPTP inhibitors .[1]

Unlike Cyclosporin A (CsA), which targets the regulatory protein Cyclophilin D (CypD), benzamide derivatives often act via distinct allosteric mechanisms, offering a pathway to inhibit pore opening without the immunosuppressive side effects of CsA.[1]

Mechanistic Pathway

The mtPTP is a high-conductance channel in the inner mitochondrial membrane.[1] Its pathological opening leads to:

-

Loss of Mitochondrial Membrane Potential (

).[1] -

Influx of water and solutes (Swelling).[1]

-

Rupture of the Outer Mitochondrial Membrane (OMM).[1]

-

Release of Cytochrome C and subsequent Apoptosis/Necrosis.[1]

Screening Objective: Identify analogs that prevent Ca

Figure 1: Mechanism of Action. The benzamide scaffold acts to stabilize the closed state of the mtPTP, preventing the cascade leading to cell death.[1]

Part 2: Experimental Protocols

Protocol A: High-Throughput Mitochondrial Swelling Assay

This assay relies on the principle that intact mitochondria scatter light at 540 nm.[1] Swelling reduces light scattering, causing a decrease in absorbance.[1]

1. Reagents & Buffer Preparation[1]

-

Assay Buffer (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH

PO-

Note: EGTA is critical during isolation to strip Ca

, but must be balanced during the assay.[1]

-

-

Substrates: Succinate (5 mM) + Rotenone (1 µM) to energize Complex II.

-

Trigger: CaCl

stock (typically 10–100 µM final concentration, titrated per batch).[1] -

Compound: N-ethyl-2-methoxy-N-phenylbenzamide (dissolved in DMSO).[1][2]

2. Isolation of Mitochondria (Simplified for HTS)

-

Source: Mouse liver or Rat heart (freshly isolated).[1]

-

Method: Differential centrifugation.[1]

-

Homogenize tissue in ice-cold MAS.

-

Spin 600 x g (10 min) -> Discard pellet (nuclei/debris).

-

Spin supernatant 7,000 x g (10 min) -> Keep pellet (mitochondria).

-

Resuspend pellet in MAS (protein conc. 10–20 mg/mL).

-

-

Validation: Measure RCR (Respiratory Control Ratio) using a Clark electrode or Seahorse XF to ensure organelle integrity before screening.[1]

3. HTS Workflow (384-Well Format)

| Step | Action | Volume/Conc. | Critical Note |

| 1 | Compound Dispensing | 50 nL | Use acoustic dispenser (e.g., Echo) to spot compounds into dry plates.[1] |

| 2 | Mitochondria Addition | 20 µL | Dilute mitochondria to 0.5 mg/mL in MAS + Substrates. Dispense over compounds. |

| 3 | Incubation | 10 min | Allow compound to equilibrate with the pore.[1] Room Temp. |

| 4 | Baseline Read | -- | Measure Absorbance @ 540nm ( |

| 5 | Trigger Addition | 5 µL | Add CaCl |

| 6 | Kinetic Read | 30 min | Measure A |

4. Data Interpretation

-

Negative Control (Vehicle): Rapid decrease in A

(Swelling).[1] -

Positive Control (CsA): Sustained A

(No swelling).[1] -

Hit Criteria: Compounds maintaining >50% of baseline absorbance compared to vehicle.[1]

Protocol B: Calcium Retention Capacity (CRC) Assay

A more sensitive fluorescence-based assay using Calcium Green-5N, a dye that does not penetrate mitochondria.[1] As mitochondria take up Ca

1. Reaction Mix

-

Probe: Calcium Green-5N (1 µM final).

-

Buffer: Same as Protocol A, but ensure no EGTA is present in the final read buffer.

-

Mitochondria: 0.5 mg/mL.[1]

2. Workflow

-

Plate Prep: Spot N-ethyl-2-methoxy-N-phenylbenzamide analogs (10 µM final).

-

Add Mix: Dispense Mitochondria + Substrates + Calcium Green-5N.

-

Pulse Protocol: Instead of a single bolus, inject small pulses of Ca

(e.g., 10 µM) every 2 minutes. -

Read: Fluorescence (Ex 485 nm / Em 535 nm).

3. Signal Analysis

The mitochondria will uptake Ca

-

CRC Value: The total amount of Ca

(nmol/mg protein) the mitochondria can buffer before release.[1] -

Result: Effective benzamide inhibitors will significantly increase the CRC value compared to DMSO controls.[1]

Part 3: Chemical Handling & SAR Logic[1]

Solubility & Stability[1]

-

Lipophilicity: N-ethyl-2-methoxy-N-phenylbenzamide is lipophilic (cLogP ~3.5).[1]

-

Solvent: Soluble in DMSO up to 50 mM.[1]

-

Precipitation Risk: When diluting into aqueous assay buffer, ensure final DMSO < 1% (v/v). Use an intermediate dilution step if "crashing out" is observed.

Structure-Activity Relationship (SAR) Focus

When analyzing screening results for this scaffold, pay attention to these regions:

-

The Amide Linker: N-ethyl is often critical for steric fit.[1] Replacing with bulky groups (e.g., t-butyl) may abolish activity.[1]

-

The Methoxy Group (Ortho): This position locks the conformation of the benzamide ring relative to the amide.[1] Removal often reduces potency.[1]

-

The Phenyl Ring: Substitution here (e.g., 5-chloro in KSC-338-010) is the primary driver of potency improvement.[1]

References

-

Gribkoff, V. K., et al. (2020).[1] Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP).[1][2] U.S. Patent No.[1] 10,865,181.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1]

-

Bernardi, P., et al. (2006).[1] The mitochondrial permeability transition from in vitro artifact to disease target.[1] FEBS Journal, 273(10), 2077-2099.[1]

-

PubChem. (n.d.).[1][3] Compound Summary for CID 17094204: 5-bromo-N-ethyl-2-methoxy-N-phenylbenzamide.[1][3] National Center for Biotechnology Information.[1] [1]

-

EPA CompTox. (n.d.).[1] Chemical Details for Benzamide analogs. US Environmental Protection Agency.[1] [1]

Sources

- 1. 329059-35-0|N-Ethyl-4-methoxy-N-phenylbenzamide|BLD Pharm [bldpharm.com]

- 2. US10865181B2 - Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP) - Google Patents [patents.google.com]

- 3. 5-bromo-N-ethyl-2-methoxy-N-phenylbenzamide | C16H16BrNO2 | CID 17094204 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: N-ethyl-2-methoxy-N-phenylbenzamide as a Chemical Probe for mtPTP

The following Application Note and Protocol Guide details the use of N-ethyl-2-methoxy-N-phenylbenzamide (and its optimized derivative KSC-338-010 ) as a chemical probe for the Mitochondrial Permeability Transition Pore (mtPTP) .

Introduction & Mechanism of Action

N-ethyl-2-methoxy-N-phenylbenzamide is a small-molecule inhibitor of the Mitochondrial Permeability Transition Pore (mtPTP) . The mtPTP is a high-conductance channel located in the inner mitochondrial membrane (IMM).[1] Under conditions of oxidative stress and calcium overload (e.g., ischemia/reperfusion injury), the mtPTP opens, leading to the collapse of the mitochondrial membrane potential (

Mechanistic Insight

Unlike Cyclosporin A (CsA), which targets the regulatory protein Cyclophilin D (CypD), N-ethyl-2-methoxy-N-phenylbenzamide and its 5-chloro derivative (KSC-338-010 ) are believed to interact directly with the F-ATP synthase complex (specifically the OSCP or c-subunit interface), which forms the structural pore of the mtPTP.

-

Mode of Action: Prevents the Ca

-dependent conformational switch of F-ATP synthase dimers into the open pore state. -

Key Advantage: Unlike CsA, its efficacy is not dependent on CypD levels, making it effective in CypD-independent pathways of pore opening.

Chemical Structure & Properties

| Property | Detail |

| IUPAC Name | N-ethyl-2-methoxy-N-phenylbenzamide |

| Common Code | Core scaffold of KSC-338-010 |

| Molecular Formula | C |

| Molecular Weight | ~255.31 g/mol |

| Solubility | DMSO (>10 mM), Ethanol |

| Target | F-ATP Synthase (mtPTP gating) |

Experimental Workflows & Protocols

Protocol A: Mitochondrial Swelling Assay (In Vitro)

Objective: To quantify the inhibition of Ca

Reagents:

-

Isolated liver or heart mitochondria (0.5 mg protein/mL).

-

Assay Buffer: 200 mM sucrose, 10 mM Tris-MOPS, 1 mM P-i-Tris, 5 mM succinate, 2 µM rotenone, pH 7.4.

-

Probe: N-ethyl-2-methoxy-N-phenylbenzamide (stock in DMSO).

-

Trigger: Calcium Chloride (CaCl

).

Procedure:

-

Preparation: Resuspend isolated mitochondria in Assay Buffer at 25°C.

-

Baseline: Monitor absorbance at 540 nm (A

) for 2 minutes using a spectrophotometer. -

Treatment: Add the probe (1–10 µM final) or vehicle (DMSO). Incubate for 5 minutes.

-

Induction: Add a bolus of CaCl

(typically 25–50 µM depending on mitochondrial quality) to induce pore opening. -

Measurement: Record the decrease in A

(indicating swelling) for 10–20 minutes. -

Analysis: Calculate the rate of absorbance decrease (

A/min). Percent inhibition is calculated relative to vehicle control.

Protocol B: Calcium Retention Capacity (CRC) Assay

Objective: To measure the maximum Ca

Reagents:

-

Calcium Green-5N (1 µM) or similar low-affinity Ca

dye. -

Fluorometer (Ex/Em: 506/532 nm).

Procedure:

-

Setup: Incubate mitochondria (0.5 mg/mL) in Assay Buffer containing Calcium Green-5N.

-

Treatment: Add N-ethyl-2-methoxy-N-phenylbenzamide (1–10 µM).

-

Titration: Inject pulses of CaCl

(e.g., 10 µM) every 2 minutes. -

Observation: Fluorescence spikes upon injection and decays as mitochondria uptake Ca

. -

Endpoint: When the mtPTP opens, mitochondria release stored Ca

, causing a massive, sustained increase in fluorescence. -

Result: The "Calcium Retention Capacity" is the total amount of Ca

added before this release event. The probe should significantly increase CRC compared to control.

Handling & Storage Guidelines

-

Reconstitution: Dissolve in high-grade DMSO to create a 10 mM or 50 mM stock solution. Vortex until clear.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Stable for >6 months at -20°C.

-

Cell Culture: For live-cell experiments, dilute the stock into media to a final concentration of 1–10 µM. Ensure final DMSO concentration is <0.5%.

Mechanistic Visualization

The following diagram illustrates the pathway of mtPTP opening and the inhibitory node of N-ethyl-2-methoxy-N-phenylbenzamide.

Figure 1: Mechanism of Action. The probe stabilizes the F-ATP synthase in its enzymatic state, preventing the Ca

Summary of Key Data

| Parameter | Value / Observation | Notes |

| IC | ~0.5 – 2.0 µM | Dependent on mitochondrial source (liver vs. heart) |

| Target Selectivity | High for mtPTP | Does not inhibit calcineurin or other Ca |

| Cellular Activity | Cytoprotective | Protects against H |

| Comparison | > Potency than CsA in some models | Effective in CypD-null mitochondria |

References

-

Bernardi, P., et al. (2015). "The mitochondrial permeability transition pore: Molecular nature and role as a target in cardioprotection." Journal of Molecular and Cellular Cardiology. Link

-

Kitsis, R. N., & Molkentin, J. D. (2010). "Apoptotic cell death in heart disease: mechanisms and protection." European Heart Journal. Link

-

Google Patents. (2020). "US10865181B2 - Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP)." Google Patents. Link

-

Giorgio, V., et al. (2013). "Dimers of mitochondrial F-ATP synthase form the permeability transition pore." Nature. Link

Sources

Application Notes and Protocols for the Formulation of N-ethyl-2-methoxy-N-phenylbenzamide in Biological Studies

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-ethyl-2-methoxy-N-phenylbenzamide, a novel benzamide derivative, for biological evaluation. Benzamide structures are of significant interest in medicinal chemistry, often presenting challenges in solubility that can impede preclinical assessment. Recognizing that a majority of new chemical entities (NCEs) exhibit poor aqueous solubility[1][2], this guide is structured to provide a systematic approach to formulation development. We will explore methodologies for solubility screening, the rationale behind selecting appropriate excipients for both in vitro and in vivo studies, and detailed, step-by-step protocols for preparing various formulations. The overarching goal is to enable the generation of reliable and reproducible data in biological assays by ensuring the effective delivery of N-ethyl-2-methoxy-N-phenylbenzamide to its target.

Introduction: The Formulation Challenge with Novel Benzamides

N-ethyl-2-methoxy-N-phenylbenzamide is a small molecule with structural motifs common in contemporary drug discovery programs. Such compounds, characterized by aromatic rings and amide linkages, often exhibit high lipophilicity and, consequently, low aqueous solubility. This presents a significant hurdle for biological testing, as the compound must be in a dissolved state to be absorbed and exert its pharmacological effect[1]. Poor solubility can lead to an underestimation of a compound's potency in in vitro assays and low, variable bioavailability in in vivo models[3]. Therefore, a well-defined formulation strategy is not merely a technical step but a critical component of the drug discovery and development process.

This guide will address these challenges by providing a logical workflow for formulation development, from initial characterization to the preparation of dosing solutions for preclinical studies.

Physicochemical Characterization and Solubility Assessment

A fundamental understanding of the physicochemical properties of N-ethyl-2-methoxy-N-phenylbenzamide is the cornerstone of rational formulation design. As specific experimental data for this compound is not widely available, this section outlines the essential preliminary studies.

Initial Solubility Screening

The initial step is to determine the solubility of N-ethyl-2-methoxy-N-phenylbenzamide in a range of pharmaceutically acceptable solvents and vehicles. This data will inform the selection of an appropriate formulation strategy.

Table 1: Recommended Solvents for Initial Solubility Screening

| Solvent/Vehicle Category | Examples | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 5.0 | To determine intrinsic aqueous solubility and the potential for pH modification as a solubilization strategy. |

| Organic Co-solvents | Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) | These water-miscible solvents are commonly used to increase the solubility of lipophilic compounds for in vitro and in vivo studies[4][5]. |

| Surfactants (Aqueous Solutions) | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | Surfactants can form micelles that encapsulate and solubilize poorly soluble drugs[4][6]. |

| Lipids | Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT) | For potential development of lipid-based formulations, which can enhance oral absorption[3][6]. |

Protocol 1: Equilibrium Solubility Determination

-

Add an excess amount of N-ethyl-2-methoxy-N-phenylbenzamide to a known volume of each selected solvent in a glass vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Formulation Strategies for In Vitro Biological Assays

For in vitro studies, such as cell-based assays or enzyme inhibition assays, it is crucial to prepare a stock solution of the compound that can be diluted into the aqueous culture medium without precipitation.

DMSO Stock Solutions

Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing high-concentration stock solutions of test compounds for in vitro screening.

Protocol 2: Preparation of a DMSO Stock Solution

-

Accurately weigh a known amount of N-ethyl-2-methoxy-N-phenylbenzamide.

-

Add the appropriate volume of anhydrous, cell-culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Gently warm the solution in a 37°C water bath and vortex or sonicate until the compound is completely dissolved[7].

-

Visually inspect the solution for any undissolved particulates.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.

Causality and Best Practices:

-

DMSO Concentration: When diluting the DMSO stock into the aqueous assay medium, it is critical to ensure the final concentration of DMSO is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity or artifacts.

-

Precipitation upon Dilution: Observe the diluted solution for any signs of precipitation. If precipitation occurs, a lower stock concentration or a different formulation approach may be necessary.

Formulations for Reduced DMSO Sensitivity

In cases where cells are sensitive to DMSO or if higher compound concentrations are required, alternative formulation strategies may be employed.

-

Co-solvent Systems: A mixture of solvents, such as DMSO and PEG 400, can sometimes improve solubility and reduce precipitation upon dilution.

-

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility[6]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Formulation Strategies for In Vivo Studies in Animal Models

The formulation of N-ethyl-2-methoxy-N-phenylbenzamide for in vivo studies is dependent on the route of administration and the desired pharmacokinetic profile. The primary goal is to ensure adequate and reproducible systemic exposure.

Oral Administration (PO)

For oral dosing, the formulation must facilitate the dissolution and absorption of the compound in the gastrointestinal tract.

Diagram 1: Workflow for Oral Formulation Development

Caption: Key decision points for developing an intravenous formulation.

Protocol 5: Preparation of a Co-solvent-Based IV Formulation

-

Prepare a vehicle composed of a well-tolerated co-solvent system. A commonly used vehicle for preclinical studies is composed of N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG-400).[5] For example, a 10/40/50 ratio of DMA/PG/PEG-400.

-

Dissolve N-ethyl-2-methoxy-N-phenylbenzamide in the pre-mixed vehicle to the desired concentration.

-

Once fully dissolved, the solution should be sterilized by passing it through a 0.22 µm syringe filter into a sterile container.

-

Visually inspect the final solution for any particulates or precipitation before administration.

Causality and Safety:

-